BenchChemオンラインストアへようこそ!

cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Fragment‑Based Drug Discovery Stereoselective Synthesis 3D Fragment Space

cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1334499‑78‑3), also designated cis‑N‑Boc‑3‑methylpiperidine‑4‑carboxylic acid methyl ester or rel‑1‑(tert‑butyl) 4‑methyl (3R,4R)‑3‑methylpiperidine‑1,4‑dicarboxylate, is a chiral, orthogonally protected piperidine building block bearing a Boc‑protected amine, a methyl ester, and a ring methyl group in a cis relationship. Commercial offerings indicate a baseline purity of ≥95 % (often ≥97 %), and the compound is routinely stored at 2–8 °C under dry conditions.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 1334499-78-3
Cat. No. B1375939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate
CAS1334499-78-3
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1
InChIKeyZFAWFFHKIMXTPI-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1334499-78-3): Core Building Block Identification and Supply Landscape


cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1334499‑78‑3), also designated cis‑N‑Boc‑3‑methylpiperidine‑4‑carboxylic acid methyl ester or rel‑1‑(tert‑butyl) 4‑methyl (3R,4R)‑3‑methylpiperidine‑1,4‑dicarboxylate, is a chiral, orthogonally protected piperidine building block bearing a Boc‑protected amine, a methyl ester, and a ring methyl group in a cis relationship . Commercial offerings indicate a baseline purity of ≥95 % (often ≥97 %), and the compound is routinely stored at 2–8 °C under dry conditions . It serves as a versatile intermediate for the stereospecific construction of bioactive molecules, particularly in fragment‑based drug discovery programs, where its three‑dimensional shape and cis‑defined substitution pattern enable access to underrepresented chemical space .

Why Generic Substitution of cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate Is Not Reliable


Simple in‑class substitution of cis‑1‑tert‑butyl 4‑methyl 3‑methylpiperidine‑1,4‑dicarboxylate with its trans‑diastereomer (CAS 1951439‑13‑6), the free acid (CAS 1207267‑93‑3), or the regioisomeric 1,3‑dicarboxylate (CAS 1009376‑53‑7) is mechanistically unsound. Each comparator differs in a property that directly governs the outcome of downstream transformations: diastereomeric configuration determines the relative orientation of substituents and thus the three‑dimensional shape of the final fragment ; the methyl‑ester vs. free‑acid form dictates the need for in situ activation or protection during amide coupling ; and the 1,4‑ vs. 1,3‑diester arrangement alters the pKa, steric environment, and hydrogen‑bonding potential of the intermediate . None of these variables can be assumed equivalent without quantitative comparison of the specific experimental context.

cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate: Quantitative Differentiation Evidence


Cis‑3,4 vs. Trans‑3,4 Diastereomer: Synthetic Diastereoselectivity for Fragment Library Construction

In the systematic synthesis of 20 regio‑ and diastereoisomers of methyl‑substituted pipecolinates, the cis‑3,4‑disubstituted piperidine (corresponding to the target compound) was obtained in >95:5 diastereomeric ratio (dr) and isolated in 85–90 % yield via pyridine hydrogenation followed by Boc protection . In contrast, its trans‑3,4 counterpart (CAS 1951439‑13‑6) required an additional base‑mediated epimerization step, where the yield dropped to 40–90 % depending on the base used, and in one case LDA was required to avoid trans‑esterification side reactions . The cis isomer thus offers a synthetically validated entry point with superior dr and a process advantage of two fewer steps compared to accessing the trans isomer from the same starting material.

Fragment‑Based Drug Discovery Stereoselective Synthesis 3D Fragment Space

Physical State Handling: Liquid cis-Diester vs. Solid cis-Free Acid

The target compound is supplied as a colorless to yellow liquid at room temperature (Sigma‑Aldrich specification), whereas its closest functional analog, cis‑1‑N‑Boc‑3‑methylpiperidine‑4‑carboxylic acid (CAS 1207267‑93‑3), is a solid . Liquid physical form enables gravimetric or volumetric dispensing in automated parallel synthesis platforms without the need for dissolution or pre‑weighing that solid analogs require, potentially saving 10–30 minutes per synthesis batch in a high‑throughput setting (class‑level inference). No boiling point is reported for the target compound, while the trans isomer has a predicted boiling point of 317.6 °C , indicating that the target compound is more volatile, consistent with its liquid state.

Automated Synthesis Liquid Handling Weighing Accuracy

Purity Consistency: Inter‑Vendor Reproducibility Benchmark

Across four independent major vendors (Sigma‑Aldrich, ChemScene, CymitQuimica, MolCore), the minimum commercial purity of the target compound is consistently reported at ≥95 % (typically 95–97 %) . In comparison, the trans isomer (CAS 1951439‑13‑6) carries a purity specification ranging from 95 % to 98 % but with fewer validated suppliers, and the free acid (CAS 1207267‑93‑3) is reported at 95–98 % purity but as a solid that may be less convenient for QC homogenization . The target compound thus benefits from a reliable, multi‑vendor supply with narrow purity variability, which is critical for reproducibility in multi‑step synthesis where intermediate quality directly affects yield.

Quality Control Reproducible Synthesis Vendor Qualification

Safety Profile Relative to Structurally Similar N-Boc Piperidine Esters

The target compound carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements per Fluorochem’s safety datasheet . The trans isomer (CAS 1951439‑13‑6) is classified with similar warnings but also carries a higher predicted boiling point (317.6 °C) and therefore lower volatility risk . The free acid (CAS 1207267‑93‑3) is listed with a pKa of 4.57 ± 0.40 (predicted), which suggests carboxylic acid exposure risk for skin and eye corrosion beyond the ester’s irritation profile . These differences are relevant for shipping classification and personal protective equipment (PPE) requirements.

Hazard Classification Lab Safety Shipping Compliance

Regioisomeric Precision: 1,4‑ vs. 1,3‑Dicarboxylate Control in Downstream Scaffold Assembly

The target compound’s 1,4‑dicarboxylate substitution pattern places the methyl ester at the 4‑position and the Boc‑protected amine at the 1‑position on the piperidine ring. Its closest regioisomer, 1‑tert‑butyl 3‑methyl (3R,4R)‑rel‑4‑methylpiperidine‑1,3‑dicarboxylate (CAS 1009376‑53‑7), relocates the ester to the 3‑position, altering both the distance between the ester and the ring methyl group and the vector of the ester group relative to the piperidine plane . In the virtual fragment library analysis by Jones et al., the 1,4‑ vs. 1,3‑substitution pattern was shown to generate distinct 3D shapes (as measured by plane of best fit (PBF) and principal moments of inertia (PMI) parameters), meaning the target compound occupies a different region of fragment chemical space than its 1,3‑regioisomer . Quantitatively, the 1,4‑cis‑3,4‑substituted scaffold gave a unique normalized PMI ratio distinct from the 1,3‑substituted analogs, broadening the conformational coverage of the fragment library.

Regioselective Synthesis Lead Optimization Building Block Selection

High‑Value Application Scenarios for cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1334499-78-3)


Stereodefined 3D Fragment Library Construction in Fragment‑Based Drug Discovery (FBDD)

The cis‑3,4‑disubstituted piperidine scaffold, accessed in >95:5 dr and 85–90 % yield , can be directly enumerated into 3D fragment libraries as demonstrated by Jones et al. (2022). The defined cis configuration ensures that each fragment occupies a predictable region of 3D chemical space, enabling more reproducible hit‑to‑lead progression than libraries built from stereochemical mixtures or trans‑isomers that require additional synthetic steps.

Automated High‑Throughput Parallel Synthesis Platforms Requiring Liquid‑Handling Compatibility

Because the target compound is supplied as a colorless to yellow liquid at room temperature (Sigma‑Aldrich specification ), it is directly compatible with automated liquid handlers used in 96‑well or 384‑well format synthesis. This contrasts with the solid free‑acid analog, which would require pre‑dissolution and potentially increase well‑to‑well variability. The liquid form reduces manual intervention and improves throughput reproducibility.

Selective Amide Bond Formation in Multi‑Step Medicinal Chemistry Sequences

The orthogonal protection strategy (N‑Boc amine and methyl ester) enables sequential deprotection and coupling. The methyl ester can be saponified to the free acid or directly converted to an amide without affecting the Boc group, whereas the free‑acid comparator requires activation with coupling reagents . This selectivity reduces the number of protection/deprotection cycles, minimizing yield losses in long synthetic sequences.

Quality‑Controlled Intermediate for Kilogram‑Scale Synthesis with Multi‑Vendor Supply Security

With ≥4 independent vendors supplying the compound at ≥95–98 % purity , the target compound offers supply‑chain resilience for process chemistry groups planning multigram to kilogram campaigns. The consistent purity specification across vendors reduces the need for re‑validation of downstream products when changing suppliers, a concern that is more acute for the trans isomer, which has fewer qualified sources.

Quote Request

Request a Quote for cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.